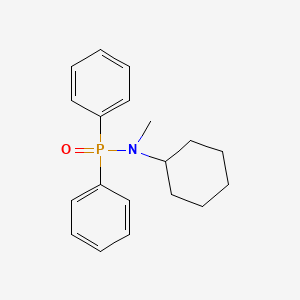
N-Cyclohexyl-N-methyl-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N-methyl-P,P-diphenylphosphinic amide is a chemical compound with the molecular formula C18H22NOP. It is known for its unique structural properties and potential applications in various fields of scientific research. This compound is part of the phosphinic amide family, which is characterized by the presence of a phosphinic amide group bonded to cyclohexyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-methyl-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with N-cyclohexyl-N-methylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-methyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide group to phosphine.
Substitution: The compound can undergo substitution reactions where the cyclohexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted phosphinic amides.
Scientific Research Applications
N-Cyclohexyl-N-methyl-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with metals makes it valuable in catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving phosphinic amide pathways.
Industry: this compound is used in the development of flame retardants and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-methyl-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-P,P-diphenylphosphinic amide: Similar in structure but lacks the methyl group.
N-Methyl-P,P-diphenylphosphinic amide: Similar but lacks the cyclohexyl group.
N-Cyclohexyl-N-methyl-P,P-diphenylphosphorothioic amide: Contains a sulfur atom instead of oxygen.
Uniqueness
N-Cyclohexyl-N-methyl-P,P-diphenylphosphinic amide is unique due to the presence of both cyclohexyl and methyl groups, which confer specific steric and electronic properties. These properties influence the compound’s reactivity and its ability to form stable complexes with metals, making it valuable in various applications.
Properties
CAS No. |
62316-76-1 |
|---|---|
Molecular Formula |
C19H24NOP |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-diphenylphosphoryl-N-methylcyclohexanamine |
InChI |
InChI=1S/C19H24NOP/c1-20(17-11-5-2-6-12-17)22(21,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h3-4,7-10,13-17H,2,5-6,11-12H2,1H3 |
InChI Key |
ODOBYNFZMUOKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















